L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: DTT or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using PCR (polymerase chain reaction) techniques.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- has diverse applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in inhibiting BAX, a pro-apoptotic protein, thus contributing to studies on apoptosis and cell survival.

Medicine: Explored for potential therapeutic applications in diseases where apoptosis regulation is crucial, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- involves its interaction with the BAX protein. By binding to BAX, this peptide inhibits its pro-apoptotic activity, thereby preventing the initiation of the apoptotic cascade. This interaction is crucial for maintaining cell survival under stress conditions .

Comparison with Similar Compounds

Similar Compounds

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-: Known for its BAX inhibitory activity.

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-arginyl-: Similar structure but with arginine instead of lysine, potentially altering its biological activity.

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-histidyl-: Contains histidine, which may confer different binding properties and biological effects.

Uniqueness

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- is unique due to its specific sequence and its ability to inhibit BAX, making it a valuable tool in apoptosis research and potential therapeutic applications .

Biological Activity

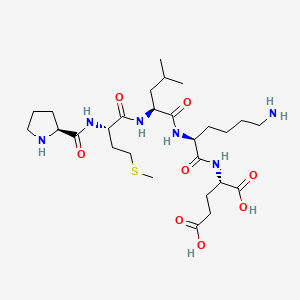

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- is a pentapeptide that combines amino acids known for their diverse biological activities. This compound has been the subject of various studies focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by relevant data tables and research findings.

Structure and Properties

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- is composed of five amino acids:

- L-Glutamic Acid (Glu) : An important neurotransmitter in the brain.

- L-Proline (Pro) : Known for its role in collagen synthesis and cellular signaling.

- L-Methionine (Met) : An essential amino acid involved in metabolism and detoxification.

- L-Leucine (Leu) : A branched-chain amino acid critical for muscle protein synthesis.

- L-Lysine (Lys) : An essential amino acid that plays a role in protein synthesis and hormone production.

The unique sequence of these amino acids contributes to the compound's solubility and biological interactions, making it a candidate for various biochemical applications.

1. Antimicrobial Properties

Research indicates that this pentapeptide may exhibit antimicrobial effects. It potentially disrupts bacterial cell membranes or interferes with essential bacterial enzymes, which could inhibit bacterial growth. The presence of hydrophobic residues like leucine enhances its ability to interact with lipid membranes, a crucial factor in its antimicrobial activity.

2. Neurotransmission Modulation

L-Glutamic acid is well-known for its role as an excitatory neurotransmitter. The inclusion of glutamic acid in the pentapeptide suggests potential neuroprotective effects or modulation of neurotransmission pathways. Studies have shown that peptides containing glutamic acid can influence synaptic plasticity and cognitive functions .

3. Regulation of Cellular Pathways

The interaction studies involving this peptide suggest it may bind to various molecular targets, modulating cellular pathways and influencing biological responses. For instance, it has been observed to affect pathways related to apoptosis and cell survival, which could have implications in cancer research .

Research Findings

Recent studies have focused on the uptake mechanisms of dipeptides similar to L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-. For example, experiments on intestinal uptake systems have shown how specific dipeptides can inhibit the absorption of others, highlighting the competitive nature of peptide transporters .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | Antimicrobial, Neurotransmission | |

| L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid | Antimicrobial | |

| L-Leucyl-L-tyrosylglycyl-L-lysyl | Potential enzyme inhibitor | |

| L-Tyrosylglycylglycyl-L-phenylalanine | Involved in neurotransmission |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of similar peptides against common bacterial strains. The results indicated that peptides with hydrophobic characteristics showed significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus. This suggests that modifications to the hydrophobicity of the pentapeptide could enhance its antimicrobial properties.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of glutamic acid-containing peptides in models of neurodegeneration. The findings suggested that these peptides could reduce oxidative stress markers and improve cognitive function in animal models, indicating potential therapeutic applications for neurodegenerative diseases.

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQGZEPUTWPXOG-SXYSDOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436814 | |

| Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579492-83-4 | |

| Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.